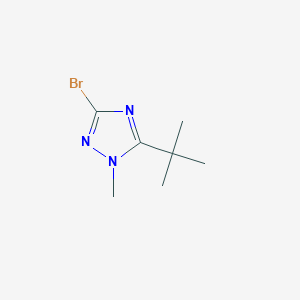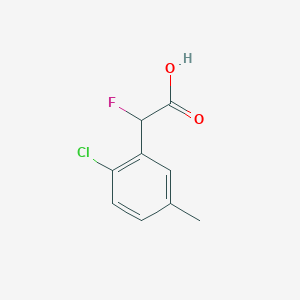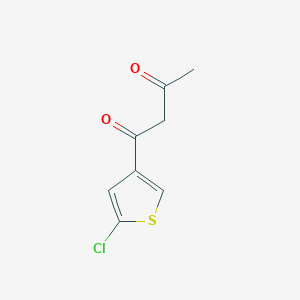![molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
Pyrrolo[2,3-g]indazole-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a heterocyclic compound that belongs to the class of indazoles This compound is characterized by its unique fused ring structure, which includes both pyrrole and indazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where the formation of C-N and N-N bonds occurs without the need for a catalyst or solvent .
Industrial Production Methods: Industrial production of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione may leverage scalable and sustainable methods. A practical approach involves the use of a Cu/Fe co-catalyst system that operates at moderate temperatures (around 50°C) in an aqueous medium. This method is environmentally benign and allows for easy product isolation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as the Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Oxidation and Reduction: These reactions can be facilitated by common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione exerts its effects involves the inhibition of specific molecular targets. For example, it can inhibit neuraminidases, which are enzymes that facilitate the spread of viral infections. The compound forms stable complexes with the active sites of these enzymes, thereby preventing their activity . Molecular dynamic simulations have shown that the ethyl ester moiety and hydroxy groups in the compound contribute to its binding affinity .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-e]indazole: Known for its dual activity against viral and bacterial neuraminidases.
Pyrrolo[2,3-f]indole: Exhibits similar electrophilic substitution reactions and has been studied for its antimicrobial properties.
Pyrrolo[3,2-e]indole: Another compound with a similar structure, known for its electrophilic substitution reactions.
Uniqueness: Its unique fused ring structure also contributes to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H3N3O2 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
pyrrolo[2,3-g]indazole-7,8-dione |
InChI |
InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H |
Clé InChI |
JPVRTIFGDCYCEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


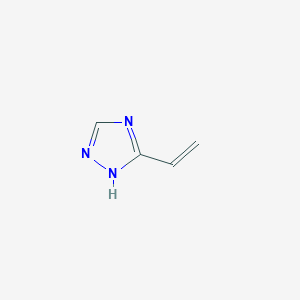
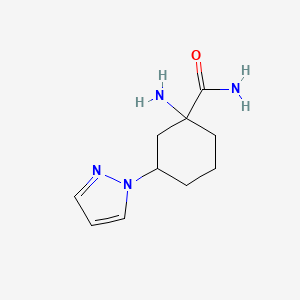


![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
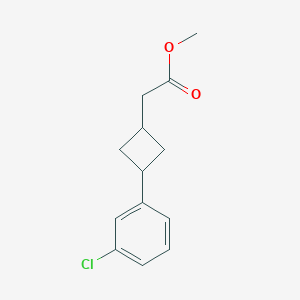
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
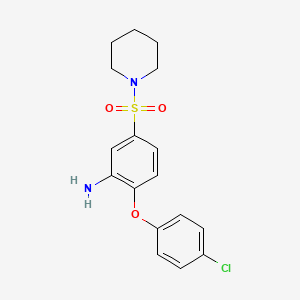
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)
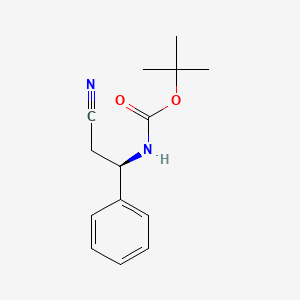
![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
